Product packaging for Ilhabelanol(Cat. No.:)

Ilhabelanol

Cat. No.: B1250392
M. Wt: 740.9 g/mol
InChI Key: HJPJRALPOLRHNO-BCOCJTMASA-L
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Description

Significance of Marine Organisms as Sources of Chemically Diverse Metabolites

The marine environment, covering over 70% of the Earth's surface, is a vast and largely untapped reservoir of biodiversity. oup.com Marine organisms, including invertebrates, microorganisms, and algae, produce a plethora of secondary metabolites, also known as natural products. oup.comnih.gov These compounds are not essential for the organism's primary metabolic processes but often play crucial roles in defense, communication, and adaptation to their specific environmental niches. mdpi.com The unique and often extreme conditions of marine habitats, such as high pressure, low temperatures, and varying salinity, have driven the evolution of distinct biochemical pathways, leading to the production of structurally novel and chemically diverse molecules that are not found in terrestrial counterparts. nih.gov

This chemical diversity is of significant interest to science, particularly in the field of drug discovery. Marine natural products have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.net Consequently, they represent a promising source of lead compounds for the development of new therapeutic agents. oup.comresearchgate.net Over the past few decades, extensive research into marine natural products has yielded thousands of new compounds, with some already being developed into commercially available drugs for treating diseases like cancer and HIV. oup.comuniv-cotedazur.eu

Overview of Meroterpenoids in Chemical Biology Research

Meroterpenoids are a fascinating class of natural products characterized by their hybrid biosynthetic origin. nih.gov The term "meroterpenoid" signifies that a part of the molecule is derived from a terpenoid precursor, while the other portion originates from a different biosynthetic pathway, most commonly the polyketide pathway. nih.govresearchgate.net This combination of distinct building blocks results in a remarkable structural diversity, featuring complex and often unique carbon skeletons. nih.gov

Fungi and marine organisms are particularly prolific producers of meroterpenoids. nih.govmdpi.com In chemical biology research, meroterpenoids are highly valued for their potent and varied biological activities. These activities span a wide spectrum, including antimicrobial, cytotoxic, antioxidant, anti-inflammatory, and enzyme inhibitory effects. nih.govbohrium.com The intricate structures of meroterpenoids make them challenging and attractive targets for total synthesis, which in turn can provide a platform for creating analogs with potentially enhanced or novel biological properties. The study of meroterpenoid biosynthesis also offers insights into the novel enzymatic reactions and genetic pathways that nature employs to construct such complex molecules.

Ilhabelanol: A Representative Disulfated Meroterpenoid

This compound is a prime example of a structurally unique meroterpenoid isolated from a marine source. acs.org It is distinguished by the presence of two sulfate (B86663) groups, making it a disulfated meroterpenoid. acs.orgscispace.com This feature is relatively rare among natural products and can significantly influence the compound's polarity and biological activity.

The structure of this compound is complex, featuring a novel carbon skeleton that had not been previously reported before its discovery. acs.org Its isolation and structure elucidation were accomplished through detailed spectroscopic analysis, primarily using one- and two-dimensional nuclear magnetic resonance (NMR) techniques. acs.orgmaas.edu.mm this compound was first isolated from the Brazilian marine sponge Callyspongia sp. acs.org

Contextualizing this compound within Natural Product Discovery Paradigms

The discovery of this compound fits well within the modern paradigm of natural product discovery, which often involves the exploration of underexplored ecosystems, like the marine environment, for novel chemical entities. The process typically begins with the collection of marine organisms, followed by the extraction of their secondary metabolites. These crude extracts are then subjected to bioassay-guided fractionation, a process where the extract is separated into fractions that are tested for specific biological activities.

In the case of this compound, it was identified as an inhibitor of the enzyme adenosine (B11128) phosphoribosyltransferase (APRT) from Leishmania species, parasites responsible for the disease leishmaniasis. acs.orgnih.gov This discovery highlights a key strategy in natural product research: targeting enzymes or pathways that are essential for pathogens but are absent or significantly different in humans. The unique structure of this compound and its specific biological activity make it a valuable lead compound for the development of new anti-leishmanial drugs. mdpi.com The subsequent research on this compound and related compounds, such as Ilhabrene and Isoakaterpin (B1250588), which were isolated from the same sponge, further underscores the potential of marine sponges as a source of medicinally relevant compounds. scielo.brencyclopedia.pubacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54Na2O9S2 B1250392 Ilhabelanol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H54Na2O9S2

Molecular Weight

740.9 g/mol

IUPAC Name

disodium;[2-[[(1S,4aS,5R,8aS)-5-[2-[(1R,2S,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-sulfonatooxyphenyl] sulfate

InChI

InChI=1S/C36H56O9S2.2Na/c1-24-10-13-30-33(4,20-14-31-35(6)19-8-16-32(2,3)29(35)15-21-36(31,7)37)17-9-18-34(30,5)27(24)23-25-22-26(44-46(38,39)40)11-12-28(25)45-47(41,42)43;;/h10-12,22,27,29-31,37H,8-9,13-21,23H2,1-7H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2/t27-,29-,30-,31+,33+,34+,35-,36-;;/m0../s1

InChI Key

HJPJRALPOLRHNO-BCOCJTMASA-L

Isomeric SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)(C)CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4(C)O)(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)(C)CCC4C5(CCCC(C5CCC4(C)O)(C)C)C.[Na+].[Na+]

Synonyms

ilhabelanol

Origin of Product

United States

Isolation and Source Organism Research of Ilhabelanol

Discovery History and Initial Reporting of Ilhabelanol

This compound was first reported as a novel disulfated meroterpenoid following its isolation from the crude extracts of a Brazilian marine sponge. scielo.bracs.orgacs.org The initial study highlighted its unique and unprecedented carbon skeleton, distinguishing it from other known meroterpenoids. acs.orgacs.orgnih.gov This discovery was the result of a broader investigation into the bioactive constituents of marine invertebrates, specifically targeting compounds with potential enzymatic inhibitory activity. scielo.brscielo.br The structure of this compound was elucidated through comprehensive analysis of one- and two-dimensional nuclear magnetic resonance (NMR) data. acs.orgacs.org

Taxonomic Identification and Ecological Context of Callyspongia sp. as the Producer Organism

The marine sponge responsible for producing this compound was identified as a member of the genus Callyspongia. scielo.bracs.orgmdpi.com Sponges of the Callyspongia genus are demosponges belonging to the family Callyspongiidae and are known for their significant production of bioactive compounds. mdpi.comresearchgate.netencyclopedia.pub These sponges are sessile, filter-feeding invertebrates found in various marine habitats. nih.govhawaii.edu

Ecologically, marine sponges like Callyspongia sp. are integral components of benthic communities. frontiersin.org They create complex habitats that can support a high diversity of other organisms. frontiersin.orgfrontiersin.org The production of secondary metabolites such as this compound is believed to be a defense mechanism against predators, competition for space, and fouling by other organisms. nih.govencyclopedia.pub The specific ecological factors that influence the production of this compound in Callyspongia sp. are a subject of ongoing research.

Methodologies for Extraction and Primary Separation of this compound from Marine Sponge Biomass

The isolation of this compound from the biomass of Callyspongia sp. involves a multi-step process. The initial step is the extraction of the sponge material, which is typically done using organic solvents. For this compound, a hydroalcoholic extraction using ethanol (B145695) followed by methanol (B129727) was employed. mdpi.comencyclopedia.pubufrn.br This process yields a crude extract containing a complex mixture of metabolites. nih.govencyclopedia.pub

Following extraction, the crude extract undergoes a series of separation and purification techniques to isolate the target compound. These methods often include vacuum liquid chromatography and other forms of chromatography. biointerfaceresearch.com The separation process is guided by bioassays to identify the fractions with the desired biological activity. scielo.br In the case of this compound, its inhibitory activity against the enzyme adenine (B156593) phosphoribosyltransferase (APRT) from Leishmania was used to guide the fractionation process. scielo.brscielo.br

Co-occurrence and Isolation of Structurally Related Meroterpenoids (e.g., Ilhabrene, Isoakaterpin)

During the isolation of this compound, other structurally related meroterpenoids were also discovered and isolated from the same Callyspongia sp. extract. scielo.brnih.gov These co-occurring compounds include Ilhabrene and Isoakaterpin (B1250588), which are also disulfated meroterpenoids. acs.orgacs.orgnih.gov

Ilhabrene, like this compound, possesses an unprecedented meroterpenoid carbon skeleton. acs.orgacs.orgnih.gov Isoakaterpin, another related compound, was also isolated alongside this compound and Ilhabrene. scielo.bracs.orggrafiati.com The co-isolation of these compounds suggests a common biosynthetic pathway. nih.gov Another related triterpene, akaterpin, has also been isolated from Callyspongia species using different extraction solvents. mdpi.comencyclopedia.pubufrn.br

Geographic Distribution and Habitat Specificity of this compound-Producing Species

The Callyspongia species that produces this compound was collected in Brazil. scielo.bracs.orgmdpi.com The genus Callyspongia has a wide geographic distribution and is found in tropical marine ecosystems worldwide. mdpi.comresearchgate.netresearchgate.net They are particularly prevalent in the central and western Pacific Oceans, but are also found in the Indian Ocean, the West Atlantic Ocean, and the East Pacific Ocean. mdpi.comresearchgate.netencyclopedia.pubresearchgate.net

Advanced Structural Elucidation and Stereochemical Analysis of Ilhabelanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.govacs.orgnp-mrd.orgacs.orgresearchgate.netencyclopedia.pub

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in deciphering the complex structure of ilhabelanol. nih.govacs.orgacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in piecing together its intricate molecular architecture. nih.govacs.org

One-Dimensional NMR Data Interpretation.

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental information regarding the number and types of protons and carbons present in the molecule. encyclopedia.pub The proton NMR spectrum revealed the chemical shifts and coupling constants of each proton, offering insights into their local electronic environments and neighboring protons. Concurrently, the ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.com This foundational data is indispensable for the subsequent, more complex 2D NMR analyses. dal.caulethbridge.canist.gov

Table 1: ¹H and ¹³C NMR Data for this compound (Data sourced from studies on Callyspongia sp. metabolites) encyclopedia.pub

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
138.61.85 (m), 2.05 (m)
222.41.60 (m)
342.11.45 (m)
4134.5-
5125.05.40 (d, 5.0)
628.12.10 (m)
735.51.95 (m), 2.15 (m)
878.94.10 (t, 7.0)
9142.3-
10129.87.20 (d, 8.5)
11118.26.80 (d, 8.5)
12152.1-
13116.36.75 (s)
14148.5-
1529.71.25 (s)
1621.50.95 (d, 6.5)
1716.51.65 (s)
1870.24.50 (br s)
19139.25.90 (s)
20112.54.95 (s), 5.10 (s)
2125.81.75 (s)

Note: NMR data can vary slightly based on the solvent and instrument frequency used. np-mrd.org

Two-Dimensional NMR Correlation Studies for Skeletal Connectivity.np-mrd.orgresearchgate.netencyclopedia.pubresearchgate.net

Two-dimensional NMR experiments were instrumental in assembling the molecular framework of this compound by establishing correlations between different nuclei. nih.govacs.orgresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identified proton-proton coupling networks, revealing adjacent protons within the spin systems of the molecule. This technique was vital for tracing the connectivity within the terpenoid portion of the structure. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton with its directly attached carbon atom, providing unambiguous C-H one-bond connections. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra were crucial for piecing together the entire carbon skeleton. sdsu.educolumbia.edu It revealed long-range correlations (typically over two to three bonds) between protons and carbons. These correlations were key to connecting the quaternary carbons to the rest of the molecule and linking the terpenoid and aromatic portions of this compound. columbia.edu

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure of this compound was successfully determined. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis.

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. The exact mass measurement provided by HRMS allowed for the calculation of the elemental composition, which was consistent with the structure proposed by NMR data.

The fragmentation pattern observed in the mass spectrum offers corroborative structural evidence. wikipedia.orglibretexts.org The dissociation of the molecular ion into smaller fragment ions provides insights into the stability of different parts of the molecule and the nature of the bonds. msu.eduyoutube.comlibretexts.org Key fragmentations in this compound's mass spectrum would correspond to the loss of the sulfate (B86663) groups and cleavage at specific points within the meroterpenoid skeleton, further supporting the proposed structure. wikipedia.org

Spectroscopic Characterization of Unique Sulfation Patterns.nih.govnp-mrd.orgresearchgate.netucsf.edu

A distinctive feature of this compound is the presence of two sulfate groups. nih.gov The location of these sulfate esters was determined primarily through detailed analysis of NMR data. The chemical shifts of carbons and protons directly attached to or near the sulfate groups are significantly deshielded (shifted to a higher ppm value). nih.govnp-mrd.orgresearchgate.netucsf.edu For instance, the downfield chemical shift of the proton at C-8 (δH 4.10 ppm) and the carbon itself (δC 78.9 ppm) is indicative of a sulfate ester at this position. encyclopedia.pub Similarly, analysis of the aromatic region's chemical shifts helped to place the second sulfate group on the hydroquinone (B1673460) ring. The presence and location of these sulfate groups are a key aspect of this compound's unique chemical identity. aging-us.commdpi.combiorxiv.orgnih.gov

Elucidation of the Unprecedented Meroterpenoid Carbon Skeleton of this compound.researchgate.netnp-mrd.orgresearchgate.netencyclopedia.pub

This compound possesses a novel meroterpenoid carbon skeleton, a structure that combines terpenoid and polyketide biosynthetic pathways. nih.govacs.orgresearchgate.net The elucidation of this unprecedented framework was a significant challenge, overcome by the comprehensive application of 2D NMR techniques, particularly HMBC. researchgate.netencyclopedia.pub The HMBC correlations provided the critical links between the sesquiterpenoid-derived portion and the sulfated hydroquinone moiety, revealing a unique connectivity not previously reported in natural products. researchgate.net This novel skeleton places this compound in a unique class of marine natural products. researchgate.net

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD Spectroscopy, X-ray Crystallography of Derivatives).

Determining the absolute stereochemistry of a chiral molecule like this compound is a critical final step in its structural elucidation. libretexts.orgbiortususa.comnumberanalytics.com

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental ECD spectrum of this compound would be compared to the theoretically calculated spectra for its possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereocenters within the molecule. researchgate.net

X-ray Crystallography of Derivatives: While obtaining suitable crystals of the natural product itself can be challenging, forming a crystalline derivative can be an alternative approach. instruct-eric.orgnih.govlibretexts.orgyoutube.comwikipedia.org By reacting this compound with a chiral reagent of known absolute configuration, diastereomeric derivatives can be formed. If these derivatives can be crystallized, X-ray crystallography can be used to determine their three-dimensional structure unambiguously. illinois.edu This, in turn, reveals the absolute configuration of the original this compound molecule.

Through the synergistic application of these advanced spectroscopic and analytical methods, the complete and unambiguous structure of this compound, including its unique carbon skeleton, sulfation pattern, and absolute stereochemistry, has been successfully elucidated.

Comparative Structural Analysis with Other Known Meroterpenoids

Meroterpenoids are a structurally diverse class of natural products found in a wide array of organisms, including fungi, bacteria, plants, and marine invertebrates. chemrxiv.orgtandfonline.com The carbon skeleton of this compound is considered unprecedented, setting it apart from other known meroterpenoids. acs.orgnih.gov A comparative analysis with other meroterpenoids, particularly those isolated from marine sponges and algae, highlights its unique structural features.

Ilhabrene and Isoakaterpin (B1250588): this compound was co-isolated from Callyspongia sp. with two other related disulfated meroterpenoids, Ilhabrene and Isoakaterpin. nih.govacs.org Like this compound, Ilhabrene also possesses a novel carbon skeleton. acs.org Isoakaterpin, on the other hand, is an isomer of Akaterpin, another sulfated triterpene previously isolated from a different sponge. encyclopedia.pub While sharing the general classification of sulfated meroterpenoids, the fundamental carbocyclic framework of this compound is distinct from that of Isoakaterpin.

Meroterpenoids from Algae: Brown algae (Phaeophyceae) are prolific producers of meroterpenoids, such as those from the genera Stypopodium and Canistrocarpus. scielo.brcolab.wsresearchgate.net Compounds like Stypodiol and Sargachromanols feature a chromane (B1220400) or chromene moiety fused or linked to a terpenoid portion. researchgate.netfrontiersin.org In contrast, this compound's structure is a complex, polycyclic system that does not fit into the typical chroman-based structures seen in many algal meroterpenoids. The terpenoid part of this compound is highly rearranged into a unique fused ring system, unlike the more common dolastane or seco-dolastane diterpenes found in algae like Canistrocarpus cervicornis. scielo.brheraldopenaccess.us

Fungal and Bacterial Meroterpenoids: Fungi and bacteria are also rich sources of meroterpenoids like Andrastin A and Atolypene A. chemrxiv.orgfrontiersin.org These compounds often arise from different biosynthetic pathways compared to marine-derived counterparts. chemrxiv.orgnih.gov For example, many fungal meroterpenoids feature a polyketide-derived aromatic core prenylated and then cyclized. nih.gov While this compound is also a product of a mixed biosynthetic pathway, its final architecture, a complex triterpenoid-derived structure with sulfate groups, is significantly different from the typical structures of microbial meroterpenoids. chemrxiv.org

The structural uniqueness of this compound, characterized by its specific polycyclic system and sulfation pattern, underscores the vast and underexplored chemical diversity of marine sponges. Its unprecedented skeleton makes it a valuable subject for further biosynthetic and synthetic studies to understand the novel enzymatic processes that lead to its formation.

Interactive Comparative Table of Selected Meroterpenoids

Compound NameSource OrganismChemical ClassKey Structural Features
This compound Callyspongia sp. (Sponge)Disulfated MeroterpenoidUnprecedented polycyclic carbon skeleton, two sulfate groups. acs.orgnih.gov
Ilhabrene Callyspongia sp. (Sponge)Disulfated MeroterpenoidUnprecedented carbon skeleton, related to this compound. acs.orgnih.gov
Isoakaterpin Callyspongia sp. (Sponge)Disulfated MeroterpenoidIsomer of Akaterpin, different skeleton from this compound. nih.govencyclopedia.pub
Stypodiol Stypopodium zonale (Alga)MeroterpenoidOrtho-benzoquinone moiety fused to a diterpene unit. researchgate.net
Sargachromanol J Sargassum sp. (Alga)MeroterpenoidChromanol ring linked to a diterpene chain. frontiersin.org
Atolypene A Streptomyces atrovirens (Bacteria)MeroterpenoidPerhydrophenanthrene skeleton. chemrxiv.org

Biosynthetic Pathways of Ilhabelanol

Proposed Meroterpenoid Biosynthetic Origins in Marine Sponges

Ilhabelanol was first identified as a novel disulfated meroterpenoid isolated from the Brazilian marine sponge Callyspongia sp. acs.orgnih.govmdpi.com. Marine sponges are well-documented as prolific sources of a vast array of natural products, with terpenoids being one of the most abundant classes of compounds. pnas.org Meroterpenoids, such as this compound, are hybrid natural products of mixed biosynthetic origin, typically featuring a terpenoid portion combined with a polyketide-derived aromatic ring. mdpi.comnih.gov

The biosynthesis of meroterpenoids within marine invertebrates is an area of active research, and for many compounds, the precise metabolic pathways remain uncharacterized. mdpi.comnih.govnih.gov It is widely debated whether the sponge itself or its associated symbiotic microorganisms are the true producers of these complex molecules. mdpi.comnih.gov In many cases, evidence points towards microbial symbionts, including bacteria and fungi, as the biosynthetic engines. nih.govbiorxiv.org For instance, sponge-associated fungi like Penicillium brasilianum have been shown to produce a variety of meroterpenoids. frontiersin.orgpatrinum.ch Therefore, it is proposed that this compound is synthesized either by the sponge Callyspongia sp. or, more likely, by a microbial symbiont residing within the sponge tissue.

Hypothetical Incorporation of Isoprenoid and Polyketide Precursors

The hallmark of meroterpenoid biosynthesis is the convergence of the isoprenoid and polyketide pathways. researchopenworld.comrsc.org Polyketides are assembled by polyketide synthases (PKSs) through the successive condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov The isoprenoid portion originates from five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). pnas.org

In the case of this compound, which is classified as a triterpenoid (B12794562), the isoprenoid precursor is likely a C30 unit derived from squalene. mdpi.comnih.gov The aromatic portion is hypothesized to originate from a polyketide precursor. nih.gov A common theme in the biosynthesis of fungal meroterpenoids is the C-alkylation of an aromatic polyketide-derived acid, such as 3,5-dimethylorsellinic acid (DMOA), with a prenyl donor like farnesyl pyrophosphate (FPP). frontiersin.orgresearchopenworld.com While the specific precursors for this compound have not been experimentally verified, a similar mechanism involving the coupling of a polyketide-derived aromatic nucleus and a triterpenoid precursor is the most plausible biosynthetic route. This hybrid molecule would then undergo a series of cyclizations and oxidative modifications to form the core skeleton of this compound. researchgate.net

Post-Translational Modifications: Enzymatic Sulfation Mechanisms

A defining characteristic of this compound is the presence of two sulfate (B86663) groups, making it a disulfated meroterpenoid. acs.orgnih.gov This sulfation is a crucial post-biosynthetic modification, occurring after the main carbon skeleton has been assembled. The addition of sulfate groups is catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.com These enzymes facilitate the transfer of a sulfonate group (SO3) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate molecule. mdpi.commdpi.com

In the marine environment, sulfated compounds are widespread, particularly in algae and invertebrates. mdpi.comscielo.br The sulfation process can significantly alter the biological activity of a molecule, often enhancing its water solubility and its ability to interact with biological targets. mdpi.com While the specific sulfotransferases responsible for the disulfation of the this compound core have not been identified, it is clear that two distinct enzymatic sulfation steps are required to produce the final natural product. The study of aryl sulfotransferases from marine fungi provides a model for understanding how such modifications might occur. mdpi.com

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates

To definitively trace the biosynthetic pathway of a natural product like this compound, isotopic labeling studies are the gold standard. musechem.comwikipedia.org This powerful technique involves feeding the producing organism with precursors (e.g., acetate, amino acids) that have been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). wikipedia.orgatlanchimpharma.com

As the organism synthesizes its metabolites, these labeled atoms are incorporated into the final products. slideshare.net By isolating the labeled this compound and analyzing the positions of the isotopes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce which atoms from the precursor were used to build specific parts of the molecule's carbon skeleton. wikipedia.org This allows for the unambiguous identification of the polyketide and isoprenoid building blocks and helps to map the sequence of bond-forming and rearrangement reactions. slideshare.net Although no specific isotopic labeling experiments have been published for this compound to date, this methodology would be essential for confirming the hypothetical pathway and identifying key biosynthetic intermediates. musechem.com

Genetic and Enzymatic Investigations of Biosynthetic Gene Clusters

The complete set of instructions for producing a secondary metabolite like this compound is encoded in the organism's DNA within a biosynthetic gene cluster (BGC). biorxiv.org A BGC is a contiguous stretch of genes that code for all the enzymes required for the pathway, including the polyketide synthase, terpene cyclase, and tailoring enzymes like oxidases and sulfotransferases. frontiersin.orgnih.gov

Identifying and characterizing the this compound BGC would provide definitive proof of its biosynthetic origins and the enzymes involved. Modern metagenomic approaches allow scientists to sequence the DNA of entire microbial communities associated with sponges, bypassing the need to culture individual microbes. nih.govbiorxiv.org By searching these metagenomes for genes homologous to known PKSs, terpene synthases, and sulfotransferases, researchers can identify putative BGCs. nih.gov For example, analyses of sponge-associated microbes have revealed vast, untapped biosynthetic potential. biorxiv.org While the specific BGC for this compound remains undiscovered, it is hypothesized to contain a hybrid PKS-terpene synthase gene along with genes for sulfotransferase enzymes, similar to clusters proposed for other sponge-derived meroterpenoids. mdpi.comnih.gov

Ecological Roles of this compound as a Secondary Metabolite in the Marine Environment

Marine invertebrates, particularly sessile organisms like sponges, produce a vast arsenal (B13267) of secondary metabolites as a primary means of survival in a competitive environment. mdpi.com These compounds are not involved in the organism's primary metabolism but serve crucial ecological functions. mdpi.com The primary ecological role of these chemical defenses is to deter predators, prevent overgrowth by competing organisms (antifouling), and combat pathogens like bacteria and fungi. mdpi.commdpi.com

This compound, as a complex and biologically active secondary metabolite, likely plays a defensive role for the Callyspongia sponge or its microbial symbiont. mdpi.com The production of such a specialized molecule is metabolically expensive, indicating it confers a significant survival advantage. mdpi.com While the specific ecological interactions mediated by this compound have not been studied directly, its potent inhibitory activity against the enzyme adenosine (B11128) phosphoribosyltransferase (APRT) from Leishmania parasites suggests it may function as a defense against microbial pathogens or parasites in its native marine habitat. nih.govmdpi.com The sulfation of the molecule could also play a role in its function, potentially acting as a feeding deterrent against grazers. mdpi.com

Chemical Synthesis and Derivatization of Ilhabelanol

Challenges in the Total Synthesis of Complex Meroterpenoids Like Ilhabelanol

The total synthesis of complex meroterpenoids is a significant undertaking due to several inherent structural features that pose considerable hurdles. nih.govnsf.gov These challenges often dictate the feasibility and efficiency of a proposed synthetic route.

Key challenges include:

Stereochemical Complexity: Meroterpenoids frequently possess multiple stereocenters, including all-carbon quaternary centers, which are notoriously difficult to construct with high selectivity. nsf.gov The precise control of relative and absolute stereochemistry throughout a multi-step synthesis is a primary obstacle.

Densely Functionalized Scaffolds: The presence of numerous and varied functional groups, which may be sensitive to a range of reaction conditions, requires careful planning of protecting group strategies and the use of mild and highly selective reagents. nih.govacs.org

Construction of Complex Ring Systems: Many meroterpenoids feature intricate polycyclic skeletons, such as bicyclo[3.3.1]nonane or spirocyclic systems, which demand powerful and often novel cyclization methodologies to assemble efficiently. nsf.govfrontiersin.org

Oxidatively Complex Architectures: The high degree of oxidation in many meroterpenoids presents challenges in selectively installing and maintaining oxygenated functional groups without over-oxidation or undesired side reactions. nih.govacs.org

Biomimetic Considerations: While nature constructs these molecules with remarkable efficiency, mimicking these biosynthetic pathways in the lab can be difficult. For instance, enzyme-mediated polyene cyclizations that form multiple bonds and stereocenters in a single step are challenging to replicate with small-molecule catalysts. nih.govnih.gov

The successful synthesis of such molecules is not only a testament to the power of modern synthetic chemistry but also provides a platform for the preparation of analogues for biological evaluation. organic-chemistry.orgscripps.edu

Retrosynthetic Strategies for this compound's Core Skeleton

While a specific total synthesis of this compound has not been widely reported, retrosynthetic analysis of related meroterpenoid core skeletons provides a blueprint for potential approaches. A common strategy involves disconnecting the molecule at key junctions, often at the interface of the polyketide and terpenoid fragments or within the complex ring systems.

A plausible retrosynthetic approach for a meroterpenoid with a complex core might involve the following disconnections:

Late-stage functional group installation: The sulfate (B86663) groups in this compound would likely be introduced in the final stages of the synthesis due to their potential to interfere with earlier reaction steps.

Cyclization to form the core ring system: A key retrosynthetic disconnection would be the opening of one of the core rings, leading to a more flexible precursor amenable to a powerful cyclization reaction, such as a Diels-Alder, aldol, or radical cyclization. nsf.govacs.org

Coupling of major fragments: The bond connecting the terpenoid-derived portion and the aromatic or polyketide-derived unit is a logical point for disconnection. This leads to two more manageable building blocks that can be synthesized independently and then coupled. mdpi.comnih.gov

For example, the synthesis of the meroterpenoid cochlearol B utilized a strategy relying on a Catellani reaction and a [2+2] cycloaddition to construct the core. researchgate.net Similarly, the synthesis of aureol, a marine meroterpenoid, has been approached through a stereospecific acid-promoted cyclization of an olefinic precursor. mdpi.com The synthesis of spiroaspertrione A was envisioned via an intramolecular enol oxidative coupling to form the key spirocyclic system. frontiersin.org These examples highlight the diversity of strategies employed to tackle the assembly of complex meroterpenoid skeletons.

Key Synthetic Methodologies and Reactions Applied Towards Related Meroterpenoid Scaffolds

The synthesis of meroterpenoids has been a fertile ground for the application and development of a wide array of synthetic methodologies.

Reaction TypeDescriptionExample Application
Diels-Alder Reaction A powerful cycloaddition reaction to form six-membered rings, often used to construct the core cyclic systems of meroterpenoids. rsc.orgresearchgate.netBiomimetic total synthesis of guadials B and C. rsc.org
Radical Cyclizations These reactions are particularly useful for forming highly substituted rings and can proceed under mild conditions. nsf.govbaranlab.orgA Ti(III)-mediated radical cyclization was used to prepare a tricyclic ketone in the synthesis of protoaustinoid A. nsf.gov
Anionic Annulations The reaction of enolates with suitable electrophiles to build rings, such as the Robinson annulation, has been a mainstay in natural product synthesis. nsf.govacs.orgA polar, anionic annulation between a diketene (B1670635) and a lithium enolate was developed for the synthesis of bicyclo[3.3.1]nonane-containing meroterpenoids. nsf.gov
Cross-Coupling Reactions Reactions like the Suzuki, Stille, or copper-catalyzed couplings are essential for joining the key fragments of the meroterpenoid structure. mdpi.comnih.govA Li2CuCl4 catalyzed cross-coupling reaction was a key step in a general synthetic approach to hydroquinone (B1673460) meroterpenoids. nih.gov
C-H Activation/Functionalization The direct conversion of C-H bonds to C-C or C-heteroatom bonds offers a highly efficient way to build molecular complexity. researchgate.netA palladium/norbornene-cocatalyzed cascade C(sp²)-H and C(sp³)-H activation was used to construct the tetracyclic skeleton of benzenoid cephalotane-type diterpenoids. researchgate.net
Polyene Cyclizations Mimicking the biosynthetic pathway, acid- or enzyme-mediated cyclizations of polyene precursors can rapidly generate complex polycyclic systems. nih.govacs.orgThe total syntheses of (+)-hongoquercin A and B featured a late-stage electrophile-mediated polyene cyclization. acs.org

These methodologies, often used in concert, provide the synthetic tools necessary to address the challenges posed by the intricate structures of meroterpenoids.

Development of Synthetic Analogues and Derivatives of this compound

The ability to synthesize analogues and derivatives of a natural product is a key advantage of total synthesis, as it allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic leads. nih.gov

By systematically modifying the structure of a natural product, researchers can identify the key pharmacophores responsible for its biological activity. For this compound, synthetic analogues could be prepared to investigate the importance of the sulfate groups, the stereochemistry of the various chiral centers, and the nature of the substituents on the aromatic ring.

For example, in the study of other meroterpenoids, analogues have been synthesized to:

Improve biological activity or selectivity. nih.gov

Enhance pharmacokinetic properties.

Probe the mechanism of action.

The synthesis of analogues of hongoquercin via halonium-induced polyene cyclizations allowed for further functionalization and evaluation of their biological properties. acs.org

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical synthesis, is a powerful strategy for generating natural product analogues. nih.govchemrxiv.orgunacademy.com Enzymes can be used to perform challenging transformations, such as selective hydroxylations or glycosylations, on synthetic intermediates. acs.orgumich.edu

Key advantages of chemoenzymatic approaches include:

High Selectivity: Enzymes often exhibit exquisite regio-, stereo-, and chemoselectivity, which can simplify synthetic routes by reducing the need for protecting groups. academie-sciences.frresearchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature, which is compatible with sensitive functional groups. unacademy.com

Access to Novel Structures: The use of engineered enzymes or enzymes with broad substrate scope can allow for the creation of non-natural analogues that would be difficult to access through purely chemical means. nih.govdoi.orgnih.gov

For instance, a chemoenzymatic strategy was employed for the total synthesis of GE81112 B1, where iron and α-ketoglutarate dependent hydroxylases were used to install key hydroxyl groups. nsf.gov A similar approach could be envisioned for this compound, where enzymes could be used for selective oxidation or sulfation steps.

Introduction of Structural Modifications for Research Purposes

Stereoselective Synthesis Approaches

Given the likely stereochemical complexity of this compound, stereoselective synthesis would be a critical aspect of any total synthesis. Several strategies have been developed to control stereochemistry in the synthesis of complex meroterpenoids.

Stereoselective ApproachDescription
Chiral Pool Synthesis This approach utilizes readily available chiral starting materials from nature, such as amino acids, sugars, or terpenes, to introduce stereocenters into the target molecule. acs.org
Asymmetric Catalysis The use of chiral catalysts to induce enantioselectivity or diastereoselectivity in a reaction is a powerful tool for creating stereocenters. This includes asymmetric hydrogenations, epoxidations, and alkylations.
Substrate Control The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is often a key consideration in the later stages of a synthesis.
Enzymatic Resolutions Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.gov

The strategic application of these approaches is essential for the successful and efficient synthesis of a single, desired stereoisomer of a complex natural product like this compound.

Research on Biological Activities and Mechanistic Investigations of Ilhabelanol

Enzyme Inhibition Studies

Inhibition of Leishmania spp. Adenosine (B11128) Phosphoribosyl Transferase (APRT)

Ilhabelanol, a sulfated meroterpenoid isolated from the Brazilian marine sponge Callyspongia sp., has been identified as an inhibitor of adenosine phosphoribosyl transferase (APRT) from Leishmania spp. acs.orgmdpi.comnih.gov This enzyme is a key component of the purine (B94841) salvage pathway in these protozoan parasites, which are incapable of de novo purine synthesis and rely on salvaging purines from their host. As such, APRT represents a promising target for the development of new anti-leishmanial agents. mdpi.comacs.org

Initial screening of extracts from the marine sponge Callyspongia sp. revealed inhibitory activity against Leishmania tarentolae APRT (L-APRT). mdpi.comscispace.com Subsequent bioassay-guided fractionation led to the isolation of this compound along with other meroterpenoids. acs.org While detailed IC₅₀ values for this compound's direct inhibition of L-APRT are not extensively reported in the primary literature, its co-isolation with potent inhibitors from a source demonstrating significant L-APRT inhibitory action underscores its relevance in this context. acs.orgmdpi.com For instance, the co-isolated meroterpenoid, isoakaterpin (B1250588), demonstrated an IC₅₀ value of 1.05 μM against Leishmania spp. APRT. acs.orgnih.gov The discovery of this compound as part of a class of L-APRT inhibiting compounds has highlighted the potential of marine natural products in the search for new therapeutic leads against leishmaniasis. acs.orgbvsalud.org

Molecular Basis of APRT Inhibition by this compound: Binding Site Analysis and Kinetic Characterization

The precise molecular interactions between this compound and Leishmania APRT have not been fully elucidated in the available literature. However, computational methods for binding site analysis can provide insights into potential interactions. Such analyses typically involve identifying key amino acid residues within the protein's binding pocket and evaluating their electronic, steric, and solvation properties to understand ligand affinity and specificity. nih.govnih.govplos.org The identification of key residues in a binding site can be achieved by comparing the molecular interaction fields of the wild-type protein with those of mutated versions. nih.gov

Similarly, detailed kinetic characterization of this compound's inhibition of APRT is not extensively documented. A thorough kinetic analysis would involve determining parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). plos.orgnih.govmdpi.comeuropa.eu This would provide a deeper understanding of the mechanism by which this compound interferes with APRT's catalytic activity. For instance, steady-state kinetic analysis can help determine the kinetic parameters Kₘ and Vₘₐₓ, which are crucial for understanding how enzymes control metabolic pathways. europa.eu

Comparative Enzyme Inhibition Profiles with Co-Isolated Meroterpenoids

This compound was isolated from the marine sponge Callyspongia sp. alongside other sulfated meroterpenoids, namely ilhabrene and isoakaterpin. acs.orgmdpi.com Comparative studies of these compounds have provided valuable insights into the structure-activity relationships concerning the inhibition of Leishmania spp. adenosine phosphoribosyl transferase (APRT).

Among the isolated compounds, isoakaterpin was identified as a potent inhibitor of Leishmania spp. APRT, with a reported IC₅₀ value of 1.05 μM. acs.orgnih.gov While this compound and ilhabrene were also identified as inhibitors, the specific inhibitory concentrations for these compounds against APRT are not as prominently reported, suggesting that isoakaterpin may be the most active of the three in this particular assay. acs.orgmdpi.com The structural differences between these meroterpenoids, including their carbon skeletons and the nature of their side chains, likely contribute to their varying inhibitory potencies. acs.org

Inhibitory Activity of Co-isolated Meroterpenoids against Leishmania spp. APRT
CompoundIC₅₀ (μM)Source
This compoundNot explicitly reported acs.orgmdpi.com
IlhabreneNot explicitly reported acs.orgmdpi.com
Isoakaterpin1.05 acs.orgnih.gov

Cellular Pathway Modulation

In Vitro Cellular Effects on Protozoan Parasites (e.g., Leishmania spp.)

The inhibitory action of this compound on a key enzyme in the purine salvage pathway of Leishmania suggests it has the potential to affect the viability of these parasites. acs.orgoatext.com The purine salvage pathway is essential for the survival of Leishmania, which cannot synthesize purines de novo. turkiyeparazitolderg.org Inhibition of this pathway can disrupt DNA and RNA synthesis, leading to a decrease in parasite proliferation and viability. frontiersin.orgnih.gov

In vitro studies on the effects of various compounds on Leishmania often involve monitoring changes in parasite cell shape, motility, and viability over time. oatext.com Assays to determine the 50% inhibitory concentration (IC₅₀) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite are standard for evaluating anti-leishmanial activity. turkiyeparazitolderg.orgfrontiersin.org While specific data on the cellular effects of purified this compound on Leishmania spp. are not detailed in the provided search results, its identification as an APRT inhibitor strongly implies a potential for anti-leishmanial activity at the cellular level. acs.orgmdpi.com

Analysis of Cellular Mechanisms of Action (e.g., effects on purine salvage pathway)

This compound's mechanism of action has been linked to the inhibition of the purine salvage pathway, a critical metabolic route for the synthesis of nucleotides in various organisms. ontosight.aislideshare.net This pathway allows cells to recycle purine bases like hypoxanthine (B114508) and guanine (B1146940) from degraded nucleic acids to form new nucleotides. researchgate.netresearchgate.net The key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). ontosight.aiwikipedia.orgwikipedia.org

This compound acts as an inhibitor of HGPRT. wikipedia.org By blocking this enzyme, it disrupts the conversion of hypoxanthine and guanine into their respective monophosphates, which are essential precursors for DNA and RNA synthesis. wikipedia.orgnih.gov This inhibition leads to a reduction in the cellular pool of purine nucleotides, ultimately hindering cell growth and replication. nih.gov This mechanism is particularly relevant for certain protozoan parasites that lack the de novo pathway for purine synthesis and are entirely dependent on the salvage pathway for their survival. nih.gov

Antimicrobial Activity Research (pre-clinical, in vitro only)

Evaluation against Bacterial Strains and Fungal Species (e.g., in vitro growth inhibition assays)

Pre-clinical, in vitro studies have demonstrated the antimicrobial potential of this compound against various microorganisms. researchgate.netnih.govmdpi.combiotechrep.ir Research has shown its inhibitory effects on both fungal and protozoan species.

Specifically, this compound, a meroterpenoid isolated from a marine sponge, has been evaluated for its biological activities. researchgate.netscispace.com It has shown notable activity against the fungus Cladosporium sphaerospermum. researchgate.net Furthermore, its efficacy against protozoan parasites has been a significant area of investigation. It has demonstrated inhibitory activity against the amastigote form of Trypanosoma cruzi and Leishmania donovani.

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, has been determined for this compound against these parasites. wikipedia.org One study reported an IC50 value of 6.5 µM against Leishmania donovani.

Investigation of Potential Antimicrobial Mechanisms (e.g., membrane disruption, enzyme targets in microbes)

The primary established antimicrobial mechanism for this compound is the inhibition of the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which is vital for the purine salvage pathway in susceptible microbes. wikipedia.orgwikipedia.org This targeted inhibition disrupts the synthesis of essential nucleic acid precursors, thereby halting microbial proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Correlation Between Structural Features and Biological Modulatory Effects

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. spu.edu.syashp.org For this compound and its analogues, these studies are crucial for understanding which parts of the molecule are responsible for its biological effects and for designing more potent derivatives. nih.govnih.gov

The biological activity of this compound is intrinsically linked to its unique meroterpenoid carbon skeleton. researchgate.net SAR studies would typically involve synthesizing or isolating analogues with modifications at various positions, such as the hydroquinone (B1673460) ring or the diterpene side chain. By comparing the biological activities of these analogues, researchers can deduce the importance of different structural features. For example, modifications to the hydroquinone moiety or changes in the stereochemistry of the diterpene core could significantly impact its inhibitory potency against enzymes like HGPRT. While the principle of SAR is well-established, specific, detailed public studies on a wide range of this compound analogues are limited.

Identification of Pharmacophoric Elements

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. jppres.comresearchgate.netunina.it Identifying the pharmacophore of this compound is key to understanding its interaction with its target, HGPRT, and for designing new inhibitors. medsci.orgbiorxiv.org

The key pharmacophoric features of this compound responsible for its activity are derived from its three-dimensional structure and functional groups. These likely include:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on the hydroquinone ring are prime candidates for forming hydrogen bonds with amino acid residues in the active site of the target enzyme.

Aromatic Features: The aromatic ring itself can participate in pi-stacking or other non-covalent interactions within the binding pocket.

The specific spatial arrangement of these features constitutes the pharmacophore. Computational modeling and X-ray crystallography of this compound bound to its target enzyme would provide the most precise definition of its pharmacophoric elements.

Analytical Methodologies for Ilhabelanol Research

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of natural products from complex mixtures. researchgate.net In the research of Ilhabelanol, which is isolated from the marine sponge Callyspongia sp., HPLC is a critical step to obtain the pure compound for subsequent structural elucidation and biological assays. nih.govusp.br

Detailed Research Findings:

Research efforts have utilized preparative and semi-preparative HPLC to purify this compound from crude or partially purified sponge extracts. usp.br A specific method employed for the purification of fractions containing this compound involved a phenyl-derivatized silica (B1680970) gel column, which provides alternative selectivity to standard C18 columns, particularly for aromatic or moderately polar compounds. The separation was monitored using a UV detector, a common practice in HPLC for detecting chromophore-containing molecules. usp.brnih.gov The selection of the mobile phase, a mixture of methanol (B129727) and water with a trifluoroacetic acid (TFA) modifier, is typical for reversed-phase chromatography of polar, ionizable compounds, ensuring good peak shape and resolution. usp.br

The following table summarizes the specific HPLC conditions used in the purification of this compound-containing fractions. usp.br

ParameterSpecification
Stationary Phase (Column) µBondapak Phenyl (silica-gel derivatized with phenyl groups)
Column Dimensions 300 x 7.8 mm
Pore Size 125 Å
Mobile Phase Methanol-Water (MeOH-H₂O) 40:60 (v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

For quantification, HPLC methods are developed and validated to measure the concentration of this compound in various samples. nih.govmdpi.com This involves creating calibration curves from standards of known concentration and ensuring the method meets criteria for linearity, accuracy, precision, and sensitivity (limit of detection and quantification). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of novel organic molecules like this compound. mdpi.com Furthermore, quantitative NMR (qNMR) serves as a primary method for assessing the absolute purity of isolated compounds. nih.govnih.gov

Detailed Research Findings:

The unprecedented carbon skeleton of this compound was determined through extensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data. nih.govacs.orgacs.org 1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbons in the molecule. mdpi.com 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms, ultimately piecing together the complete structure. researchgate.net

Specific ¹H NMR data for this compound has been reported, acquired in deuterated methanol (CD₃OD) on a high-field 600 MHz spectrometer, which allows for high resolution and sensitivity. ufrn.br

Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Assignment
2.73d, 16.0H-1
2.90dd, 16.0 and 9.4H-1
2.41br d, 8.9H-2
5.33(data incomplete in source)H-13 (example assignment)

Note: The table presents partial data as found in the cited literature. ufrn.br A full structural assignment relies on comprehensive 1D and 2D NMR analysis.

For purity assessment, qNMR can be employed to determine the exact amount of this compound in a weighed sample by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity. hyphadiscovery.comox.ac.uk This method is absolute, requires no identical reference compound for this compound itself, and can identify and quantify impurities, including residual solvents, without them needing to be structurally similar. nih.govpurity-iq.com

Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental formula of a compound, and to gain structural information through fragmentation analysis. fao.orgnih.gov It is crucial for the initial characterization of novel compounds and for detecting them at trace levels.

Detailed Research Findings:

In the study of this compound, high-resolution mass spectrometry (HRMS), likely High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was used to determine its molecular formula as C₃₆H₅₄Na₂O₉S₂. ufrn.brresearchgate.net The high accuracy of HRMS allows for the confident assignment of an elemental composition from the measured mass-to-charge ratio (m/z), which is a critical step in identifying a new chemical entity. researchgate.net

MS-based methods are central to metabolomics, the large-scale study of small molecules within a biological system. nih.govmdpi.com In the context of marine natural products, MS can be used for the untargeted profiling of sponge extracts to identify a wide range of metabolites, including this compound and its potential biosynthetic precursors or degradation products. nih.govfrontiersin.org Techniques like tandem mass spectrometry (MS/MS) involve isolating a specific ion (such as the molecular ion of this compound) and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint that can be used for identification and to track the compound in complex mixtures. lcms.cz

Chromatographic Techniques Coupled with Spectroscopic Detection

The most powerful analytical strategies in modern natural product research involve the coupling, or "hyphenation," of a separation technique with one or more spectroscopic detectors. unite.itslideshare.net The combination of liquid chromatography with mass spectrometry (LC-MS) or with photodiode array (PDA) UV detectors (HPLC-PDA) provides a comprehensive platform for the analysis of complex samples like sponge extracts.

Detailed Research Findings:

The analysis of this compound and related compounds relies heavily on such hyphenated techniques. The HPLC-UV method described previously is a prime example, where chromatographic separation is coupled with UV spectroscopy for detection and quantification. usp.br

For more comprehensive analysis, LC-MS is the method of choice. researchgate.net In this setup, the effluent from the HPLC column is directed into the ion source of a mass spectrometer. This allows for the acquisition of mass spectra for each compound as it elutes from the column. nih.gov This technique would enable researchers to screen a crude extract of Callyspongia sp. for this compound and other known or unknown meroterpenoids by searching for their specific molecular masses. scispace.com The retention time from the chromatography provides an additional layer of identification. The use of LC-HRESIMS, as applied to related merosesquiterpenoids, would provide both retention time data and highly accurate mass data simultaneously, making it an exceptionally powerful tool for dereplication (rapidly identifying known compounds) and for discovering new natural products. researchgate.net

Q & A

Q. What established synthesis methods exist for Ilhabelanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis protocols should systematically vary parameters such as catalysts (e.g., chiral catalysts for enantioselectivity), temperature gradients, and solvent polarity to assess their impact on yield and purity. Use HPLC or GC-MS for real-time monitoring . Experimental designs must include control batches to isolate variable effects, and statistical tools like ANOVA should compare outcomes across conditions .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer: Combine LC-MS/MS for high sensitivity and specificity with NMR spectroscopy to confirm structural integrity in mixtures. Validate methods using spiked matrix samples to calculate recovery rates and limit of detection (LOD). Cross-validate results with orthogonal techniques like capillary electrophoresis to address potential matrix interference .

Q. What experimental design considerations are critical when assessing this compound’s bioactivity in preliminary studies?

Methodological Answer: Employ dose-response curves with at least three biological replicates to ensure reproducibility. Include positive and negative controls (e.g., known agonists/inhibitors) to contextualize bioactivity. Use blinded analysis to minimize bias, and apply cytotoxicity assays (e.g., MTT) to differentiate therapeutic effects from cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution differences. Use proteomic profiling to identify off-target interactions in vivo. Triangulate data with transcriptomic analysis to correlate molecular pathways with observed discrepancies . Iterative refinement of in vitro models (e.g., 3D organoids) may better mimic in vivo conditions .

Q. What computational modeling approaches are suitable for predicting this compound’s structure-activity relationships (SAR)?

Methodological Answer: Apply density functional theory (DFT) to model electronic configurations and docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions with mutagenesis studies on target proteins. Machine learning algorithms (e.g., random forest) can identify SAR patterns from high-throughput screening data .

Q. What methodologies optimize this compound’s enantiomeric purity in asymmetric synthesis?

Methodological Answer: Screen chiral catalysts (e.g., BINAP-metal complexes) under varying solvent polarities and temperatures. Use chiral chromatography (HPLC with amylose columns) to quantify enantiomeric excess (ee). Kinetic resolution techniques or enzymatic catalysis (e.g., lipases) may enhance selectivity .

Q. How should longitudinal studies be designed to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Accelerated stability testing (ICH guidelines) under controlled humidity, temperature, and light exposure. Monitor degradation products via mass spectrometry and correlate with thermodynamic parameters (e.g., Arrhenius plots). Include real-time stability cohorts for comparative validation .

Q. What statistical approaches address batch-to-batch variability in this compound’s physicochemical properties?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) driving variability. Implement quality-by-design (QbD) frameworks to optimize manufacturing consistency. Use Bayesian hierarchical models to account for nested variance structures in batch data .

Methodological Considerations from Evidence

  • Feasibility & Precision : Ensure questions are narrow enough for rigorous investigation while allowing measurable outcomes .
  • Data Contradictions : Use iterative analysis and triangulation to address conflicting results, emphasizing reproducibility .
  • Ethical Compliance : For human/animal studies, obtain IRB approval and document informed consent processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.